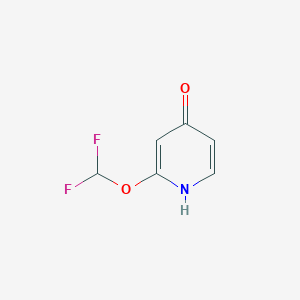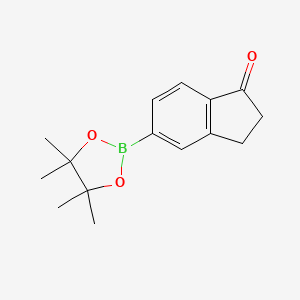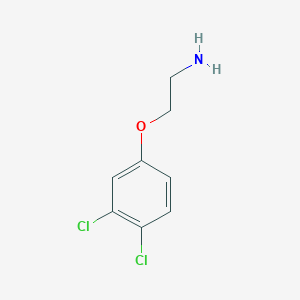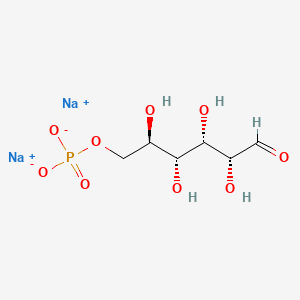
D-グルコース-6-リン酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-6-phosphate disodium salt is a chemical compound with significant importance in various scientific fields
科学的研究の応用
D-Glucose-6-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
Target of Action
D-Glucose-6-phosphate disodium salt, also known as Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate or D-Glucose 6-(disodium phosphate), primarily targets the glucose-6-phosphatase enzyme . This enzyme plays a crucial role in the process of glucose metabolism .
Mode of Action
D-Glucose-6-phosphate disodium salt interacts with its target, the glucose-6-phosphatase enzyme, by serving as a substrate for the enzyme . This interaction leads to various biochemical reactions that are essential for the metabolism of glucose .
Biochemical Pathways
D-Glucose-6-phosphate disodium salt is involved in two major metabolic pathways: glycolysis and the pentose phosphate pathway . It can also be converted into glycogen or starch for storage . In the glycolysis pathway, it is converted into pyruvate, releasing energy. In the pentose phosphate pathway, it is used to generate NADPH and ribose 5-phosphate .
Pharmacokinetics
Given its solubility in water , it can be inferred that it has good bioavailability.
Result of Action
The action of D-Glucose-6-phosphate disodium salt leads to various molecular and cellular effects. It is the core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols produced through a pathway involving myo-inositol 1-phosphate synthase and CDP-archaeol . It also plays a key role in glucose metabolism, contributing to energy production and storage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-phosphate disodium salt involves several steps. The primary method includes the phosphorylation of a hexose derivative under controlled conditions. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride or phosphoric acid, and a base like sodium hydroxide to neutralize the reaction mixture. The reaction is carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is continuously monitored, and the product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
D-Glucose-6-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phosphates.
類似化合物との比較
Similar Compounds
Pentosan polysulfate: Used for the treatment of interstitial cystitis.
Nicotinamide adenine dinucleotide phosphate (NADP): Involved in redox reactions and metabolic pathways
Uniqueness
D-Glucose-6-phosphate disodium salt is unique due to its specific structural configuration and its ability to participate in a variety of biochemical reactions. Unlike other similar compounds, it has a distinct role in both metabolic and signaling pathways, making it a versatile compound in scientific research.
特性
CAS番号 |
3671-99-6 |
|---|---|
分子式 |
C6H13NaO9P |
分子量 |
283.13 g/mol |
IUPAC名 |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1 |
InChIキー |
TZQUTLWZPHPOSF-BTVCFUMJSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |
| 3671-99-6 | |
物理的記述 |
White crystalline solid; [Sigma-Aldrich MSDS] |
関連するCAS |
3671-99-6 112898-35-8 54010-71-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)
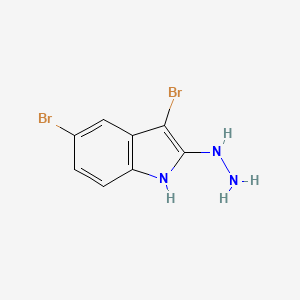



![4-(1,4-Diazapanyl)-5,6-dimethylthieno[2,3-d]-pyrimidine](/img/structure/B1320649.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
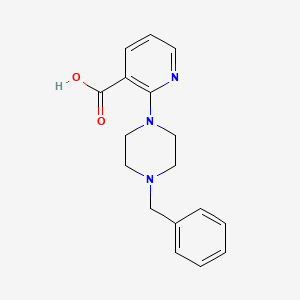
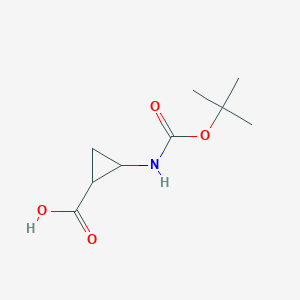
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
